(2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a brominated methoxyphenyl group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Bromination: The methoxyphenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Ether Formation: The nitrobenzyl ether moiety is introduced through a nucleophilic substitution reaction, where the nitrobenzyl halide reacts with the phenol group.
Coupling Reaction: The final step involves the coupling of the benzimidazole core with the brominated methoxyphenyl group and the nitrobenzyl ether under basic conditions to form the desired enenitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxyphenyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include benzimidazole N-oxides and quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. The presence of the benzimidazole core, which is a common pharmacophore, suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating them. The nitrobenzyl ether moiety may also play a role in its biological activity, possibly through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the brominated methoxyphenyl and nitrobenzyl ether groups, making it less complex and potentially less bioactive.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Similar but lacks the bromine and nitrobenzyl ether groups, which may affect its reactivity and biological activity.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Contains the nitro group but lacks the brominated methoxyphenyl group, which may influence its chemical and biological properties.
Uniqueness
The uniqueness of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile lies in its combination of functional groups. The presence of the benzimidazole core, brominated methoxyphenyl group, and nitrobenzyl ether moiety provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O4/c1-32-22-11-16(10-17(13-26)24-27-20-4-2-3-5-21(20)28-24)19(25)12-23(22)33-14-15-6-8-18(9-7-15)29(30)31/h2-12H,14H2,1H3,(H,27,28)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLNNRSQAHNHFT-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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